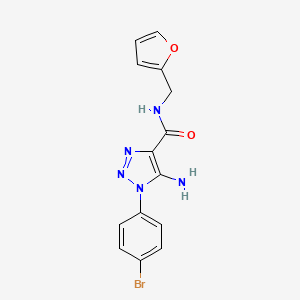

5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide class, a scaffold known for its structural versatility and biological relevance. Its core structure comprises a triazole ring substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a carboxamide moiety linked to a furan-2-ylmethyl group.

Properties

IUPAC Name |

5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5O2/c15-9-3-5-10(6-4-9)20-13(16)12(18-19-20)14(21)17-8-11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMQTSMBJPOXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Amidation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and coupling reagents like EDCI or DCC.

Furan-2-ylmethyl Substitution: The furan-2-ylmethyl group can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to the formation of amine derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while substitution of the bromine atom can lead to a variety of phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens.

- Anticancer Potential : Similar compounds in the triazole family have shown promise as anticancer agents, with mechanisms involving inhibition of key enzymes or pathways in cancer cells .

Applications in Medicinal Chemistry

The applications of this compound can be categorized as follows:

Anticancer Research

- Mechanism of Action : Compounds with similar structures have been investigated for their ability to inhibit kinases involved in cancer progression. For instance, derivatives have been developed that selectively inhibit c-Met kinases, which are implicated in various cancers .

- Case Study : A derivative of the triazole scaffold demonstrated significant potency in preclinical models for treating non-small cell lung cancer .

Antimicrobial Applications

- Potential Use : The compound's structural features suggest it may interact with bacterial cell membranes or inhibit essential bacterial enzymes.

- Research Findings : Studies are ongoing to evaluate its efficacy against resistant strains of bacteria and fungi.

Neuropharmacology

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and furan-2-ylmethyl groups may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects

- Bromophenyl vs. In contrast, analogs with nitrophenyl () or methylphenyl () groups exhibit varied electronic profiles, impacting target affinity .

- Furan vs. Aromatic Amides: The furan-2-ylmethyl group introduces a heteroaromatic system with lone-pair electrons, possibly enabling hydrogen bonding or π-stacking. This differs from quinolinyl () or dimethoxyphenyl () substituents, which offer larger planar surfaces for hydrophobic interactions .

Pharmacological Potential

- Bacterial Targets : Lead 1’s SOS inhibition suggests the scaffold’s utility in combating antibiotic resistance. The target compound’s bromophenyl group may improve penetration through bacterial membranes compared to polar carbamoylmethyl analogs .

- Cancer Targets : Halogenated triazole carboxamides () show cell line-specific cytotoxicity. The furan moiety’s metabolic stability could influence the target compound’s pharmacokinetics relative to chlorinated or methoxylated analogs .

Biological Activity

5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a triazole ring, an amine group, and a furan moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that derivatives of 1,2,3-triazoles showed varying degrees of activity against both gram-positive and gram-negative bacteria. The antimicrobial activity was assessed using standard strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus ATCC 25923 | 12.5 µg/mL |

| Compound B | E. coli ATCC 25922 | 25 µg/mL |

| Compound C | Pseudomonas aeruginosa ATCC 27853 | 50 µg/mL |

The introduction of specific substituents, such as bromine or furan groups, has been linked to enhanced antimicrobial activity due to increased interaction with bacterial cell walls or membranes .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 10.5 |

| Compound E | HCT-116 | 15.8 |

| Compound F | HepG2 | >100 |

These findings suggest that the structural modifications in triazoles can significantly impact their cytotoxicity and selectivity towards cancer cells .

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways within microbial or cancer cells. For instance, some studies have suggested that triazoles can interfere with nucleic acid synthesis or disrupt cellular integrity through oxidative stress mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.